2,3,3,3-Tetrafluoro-1-[4-(2,3,3,3-tetrafluoropropanoyl)piperazino]-1-propanone
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Overview
Description
2,3,3,3-Tetrafluoro-1-[4-(2,3,3,3-tetrafluoropropanoyl)piperazino]-1-propanone is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,3-Tetrafluoro-1-[4-(2,3,3,3-tetrafluoropropanoyl)piperazino]-1-propanone typically involves the reaction of fluorinated precursors under controlled conditions. One common method involves the reaction of 2,3,3,3-tetrafluoropropanoyl chloride with piperazine, followed by further fluorination steps to achieve the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
2,3,3,3-Tetrafluoro-1-[4-(2,3,3,3-tetrafluoropropanoyl)piperazino]-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2,3,3,3-Tetrafluoro-1-[4-(2,3,3,3-tetrafluoropropanoyl)piperazino]-1-propanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 2,3,3,3-Tetrafluoro-1-[4-(2,3,3,3-tetrafluoropropanoyl)piperazino]-1-propanone involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with biological molecules, affecting their structure and function. This can lead to changes in enzyme activity, protein folding, and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetrafluoro-1,4-butanediol: Another fluorinated compound with similar properties, used in the synthesis of polyurethanes and other materials.
2,2,3,3-Tetrafluoro-1-propanol: A fluorinated alcohol used as a solvent and in the synthesis of fluorinated polymers.
Uniqueness
2,3,3,3-Tetrafluoro-1-[4-(2,3,3,3-tetrafluoropropanoyl)piperazino]-1-propanone is unique due to its specific structure, which combines multiple fluorinated groups with a piperazine ring. This structure imparts unique chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C10H10F8N2O2 |
---|---|
Molecular Weight |
342.19 g/mol |
IUPAC Name |
2,3,3,3-tetrafluoro-1-[4-(2,3,3,3-tetrafluoropropanoyl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C10H10F8N2O2/c11-5(9(13,14)15)7(21)19-1-2-20(4-3-19)8(22)6(12)10(16,17)18/h5-6H,1-4H2 |
InChI Key |
NQNIAQROQKFLKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C(C(F)(F)F)F)C(=O)C(C(F)(F)F)F |
Origin of Product |
United States |
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